molecular formula C12H20BNO2S B12826424 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B12826424
M. Wt: 253.17 g/mol
InChI Key: VAWGERWNWVLQQR-UHFFFAOYSA-N
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Description

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound known for its unique structure and properties. It contains a thiazole ring substituted with an isopropyl group and a boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its combination of a thiazole ring and a boronate ester group.

Properties

Molecular Formula

C12H20BNO2S

Molecular Weight

253.17 g/mol

IUPAC Name

4-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H20BNO2S/c1-8(2)9-10(17-7-14-9)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3

InChI Key

VAWGERWNWVLQQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(C)C

Origin of Product

United States

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